molecular formula C8H5BrN2O B2866273 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde CAS No. 2248348-81-2

3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde

Cat. No.: B2866273
CAS No.: 2248348-81-2
M. Wt: 225.045
InChI Key: NAMAAECPDQYXNG-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a bromine atom at the 3-position and an aldehyde group at the 4-position of the pyrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation reaction of 3-aminopyrazole with a 1,3-biselectrophilic compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyrazolo[1,5-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid.

    Reduction: 3-Bromopyrazolo[1,5-a]pyridine-4-methanol.

    Substitution: Various substituted pyrazolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Industry: It is utilized in the production of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but often include key signaling pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provide versatile sites for further chemical modifications

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-11-3-1-2-6(5-12)8(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMAAECPDQYXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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